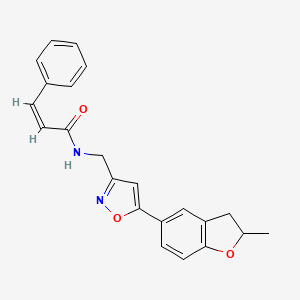

(Z)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide

Beschreibung

(Z)-N-((5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide is a synthetic compound featuring a unique hybrid structure combining an isoxazole ring, a 2,3-dihydrobenzofuran moiety, and a (Z)-configured acrylamide group. The (Z)-stereochemistry of the acrylamide group may influence its conformational stability and intermolecular interactions, making it relevant for applications in medicinal chemistry or materials science.

Eigenschaften

IUPAC Name |

(Z)-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-15-11-18-12-17(8-9-20(18)26-15)21-13-19(24-27-21)14-23-22(25)10-7-16-5-3-2-4-6-16/h2-10,12-13,15H,11,14H2,1H3,(H,23,25)/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCRYXLTHFRANQ-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)/C=C\C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a phenylacrylamide backbone, an isoxazole ring, and a 2-methyl-2,3-dihydrobenzofuran moiety. The molecular formula is with a molecular weight of 324.3 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂O₄ |

| Molecular Weight | 324.3 g/mol |

| CAS Number | 1209312-67-3 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the isoxazole and benzofuran components may modulate enzyme activity and receptor interactions, influencing pathways related to inflammation and cancer progression .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses.

- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially affecting neurochemical signaling.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (Z)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, a study on breast cancer cells indicated a significant reduction in cell viability upon treatment with this compound .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in animal models. In a controlled study involving mice with induced paw edema, administration of (Z)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide resulted in a marked decrease in swelling compared to the control group .

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating effective concentration ranges for therapeutic applications.

-

Inflammation Model in Mice :

- Objective : To assess anti-inflammatory properties.

- Method : Mice were treated with the compound post-induction of paw edema.

- Results : Significant reduction in paw volume was recorded, supporting its potential use as an anti-inflammatory agent.

Vergleich Mit ähnlichen Verbindungen

The compound can be compared to isoxazole- and acrylamide-containing analogs reported in the literature. Key structural and synthetic differences are highlighted below, with references to compounds from and general crystallographic methods () .

Structural Features

Key Observations :

- The (Z)-acrylamide group differs from the benzamide in 6 , altering hydrogen-bonding capacity and conformational flexibility.

Physical and Spectral Properties

Analysis :

- Higher melting points in thiadiazole derivatives (6 , 8a ) suggest stronger intermolecular interactions (e.g., π-stacking) compared to the target’s dihydrobenzofuran system.

- The acrylamide’s C=O stretch (target) would likely appear at higher wavenumbers than benzamide derivatives due to reduced conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.